Mal-amido-PEG2-Val-Cit-PAB-PNP
Description
Properties
IUPAC Name |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H50N8O14/c1-25(2)35(45-32(49)16-20-58-22-23-59-21-18-41-31(48)15-19-46-33(50)13-14-34(46)51)37(53)44-30(4-3-17-42-38(40)54)36(52)43-27-7-5-26(6-8-27)24-60-39(55)61-29-11-9-28(10-12-29)47(56)57/h5-14,25,30,35H,3-4,15-24H2,1-2H3,(H,41,48)(H,43,52)(H,44,53)(H,45,49)(H3,40,42,54)/t30-,35-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGAOQLHMRBQFV-QGRQJHSQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCNC(=O)CCN3C(=O)C=CC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCNC(=O)CCN3C(=O)C=CC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H50N8O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
854.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2112738-13-1 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2112738-13-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Maleimide Activation and PEG2 Spacer Incorporation
The maleimide (Mal) group serves as the thiol-reactive moiety, enabling conjugation to cysteine residues on antibodies. Its synthesis begins with functionalizing the maleimide group with a PEG2 spacer to enhance hydrophilicity and reduce steric hindrance. The PEG2 unit is typically introduced via nucleophilic substitution, where a primary amine on the maleimide reacts with a bromide-terminated PEG2 derivative under anhydrous conditions.
Dipeptide (Val-Cit) Coupling
The Val-Cit dipeptide motif is synthesized using solid-phase peptide synthesis (SPPS) or solution-phase methods. Fmoc-protected valine and citrulline are sequentially coupled using coupling agents such as HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in dimethylformamide (DMF). The citrulline residue is critical for cathepsin B-mediated cleavage in lysosomal environments.
p-Aminobenzyl Alcohol (PAB) and p-Nitrophenyl (PNP) Conjugation
The PAB group is attached to the dipeptide via amide bond formation, followed by activation of the hydroxyl group with p-nitrophenyl chloroformate to introduce the PNP leaving group. This step ensures efficient conjugation to payloads (e.g., cytotoxic agents) through carbamate or carbonate linkages.
Purification and Characterization Techniques
Chromatographic Purification
Crude product purification employs reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and acetonitrile-water gradients. Analytical HPLC confirms purity (>95%), while mass spectrometry (MS) verifies molecular weight (854.86 g/mol).
Structural Validation
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) characterizes functional groups, confirming the presence of maleimide (δ 6.7 ppm, protons on the maleimide ring) and PEG2 (δ 3.5–3.7 ppm, ethylene oxide protons). Fourier-transform infrared spectroscopy (FTIR) identifies amide bonds (1650–1700 cm⁻¹) and PEG ether linkages (1100 cm⁻¹).
Industrial-Scale Production Considerations
Process Optimization
Large-scale synthesis utilizes automated peptide synthesizers and continuous flow reactors to enhance yield and reproducibility. Critical parameters include:
-
Temperature control : Reactions conducted at 25°C to prevent maleimide hydrolysis.
-
Solvent selection : Anhydrous DMF for peptide coupling, followed by dichloromethane (DCM) for PNP activation.
Data Tables
Table 1: Chemical and Physical Properties of this compound
Table 2: Industrial Production Workflow
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Maleimide-PEG2 synthesis | Maleimide, PEG2-Br, DIPEA/DMF | 85 |
| Val-Cit coupling | Fmoc-Val, Fmoc-Cit, HBTU/DMF | 78 |
| PAB-PNP conjugation | PNP-Cl, DCM, 0°C | 92 |
| Final purification | RP-HPLC (ACN/H₂O) | 95 |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Thiol-Maleimide Conjugation
The maleimide group undergoes Michael addition with thiols (e.g., cysteine residues on antibodies) under physiological conditions (pH 6.5–7.5, 25°C). This reaction forms stable thioether bonds, enabling site-specific antibody conjugation .
| Reaction | Mechanism | Conditions | Application |
|---|---|---|---|
| Maleimide + Thiol → Thioether | Nucleophilic addition | pH 6.5–7.5, 25°C, aqueous buffer | Antibody-drug conjugation for targeted delivery |
Key Findings :
Enzymatic Cleavage of Val-Cit Dipeptide
The valine-citrulline (Val-Cit) dipeptide is selectively cleaved by cathepsin B in lysosomal environments (pH 4.5–5.5), releasing the para-aminobenzyl (PAB) spacer .
| Enzyme | Cleavage Site | Optimal pH | Release Mechanism |
|---|---|---|---|
| Cathepsin B | Between Val and Cit | 4.5–5.5 | Proteolytic hydrolysis |
Key Findings :
Self-Immolative Cleavage of PAB Spacer
Post-enzymatic cleavage, the PAB spacer undergoes 1,6-elimination, releasing the cytotoxic payload (e.g., MMAE) and para-nitrophenyl (PNP) carbonate .
| Reaction | Trigger | Byproduct | Rate |
|---|---|---|---|
| 1,6-Elimination | Lysosomal pH | CO₂ and PNP-carbonate | <5 minutes |
Key Findings :
Nucleophilic Substitution at PNP Carbonate
The PNP-carbonate group reacts with primary amines (e.g., payload amino groups) via nucleophilic aromatic substitution, forming stable carbamate linkages .
| Nucleophile | Leaving Group | Conditions | Yield |
|---|---|---|---|
| Primary amine | PNP | pH 8.0–9.0, DMF, 25°C | 85–92% |
Key Findings :
Boc Deprotection
The tert-butoxycarbonyl (Boc) group on Cit is removed under acidic conditions (e.g., TFA/DCM), generating a free amine for further functionalization .
| Acid | Time | Temperature | Outcome |
|---|---|---|---|
| TFA/DCM (1:1) | 30–60 min | 0–25°C | Free amine with >95% purity |
Comparative Analysis of Reaction Kinetics
| Reaction | Rate (t₁/₂) | Dependence |
|---|---|---|
| Thiol-maleimide conjugation | 30–60 min | pH, thiol concentration |
| Val-Cit cleavage | 60–120 min | Cathepsin B activity |
| PNP substitution | 2–4 hours | Amine nucleophilicity |
Scientific Research Applications
Scientific Research Applications
Mal-amido-PEG2-Val-Cit-PAB-PNP serves multiple roles in scientific research and therapeutic development:
- Linker in Antibody-Drug Conjugates : This compound is primarily used as a cleavable linker in the construction of ADCs. By linking cytotoxic drugs to antibodies, it allows for targeted delivery, minimizing systemic toxicity while maximizing therapeutic efficacy .
- Targeted Drug Delivery : The maleimide group in this compound facilitates selective binding to cysteine residues on proteins, enabling precise targeting of specific cells or tissues . This is particularly beneficial in oncology, where targeted therapies can significantly improve treatment outcomes.
- Improved Solubility and Stability : The polyethylene glycol (PEG) spacer enhances the solubility and stability of the conjugate in biological environments, which is crucial for maintaining efficacy during circulation in the bloodstream .
Case Studies and Research Findings
Several studies have demonstrated the efficacy and potential applications of this compound:
Mechanism of Action
Mal-amido-PEG2-Val-Cit-PAB-PNP exerts its effects through a series of molecular interactions:
Binding to Cysteine Residues: The maleimide group covalently binds to thiol groups on cysteine residues in proteins.
Cleavage by Peptidases: The valine-citrulline dipeptide is cleaved by cytoplasmic peptidases, releasing the drug payload within the target cell.
Drug Release: The cleavage of the dipeptide triggers an elimination mechanism within the para-aminobenzyl spacer, releasing the active drug
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₃₉H₅₀N₈O₁₄
- Molecular Weight: 854.86 g/mol .
- Purity: >95% .
- Solubility: Soluble in DMSO and aqueous buffers (facilitated by PEG2) .
- Storage: Stable for years at -20°C as powder; solutions require -80°C for long-term storage .
Comparison with Structurally Similar Compounds
Below is a detailed comparison with linkers differing in PEG length, reactive groups, or cleavage mechanisms.
Table 1: Structural and Functional Comparison
*Estimated based on structural similarity.
Impact of PEG Length
- PEG2 (this compound) : Balances solubility and steric hindrance. Ideal for ADCs requiring moderate hydrophilicity .
- PEG4 (Mal-PEG4-Val-Cit-PAB-PNP) : Enhances solubility and extends plasma half-life but may reduce target binding efficiency due to larger size .
- No PEG (Mal-Val-Cit-PAB-PNP): Limited solubility restricts use to hydrophobic payloads .
Reactive Group Variations
- PNP Ester : Enables rapid, stable conjugation with amine-containing drugs (e.g., auristatins) under mild conditions .
- NHS Ester (Mal-amido-PEG2-NHS ester): Targets primary amines on proteins for non-cleavable labeling, unsuitable for ADCs requiring intracellular release .
- Hydroxyl (-OH) (Mal-amido-PEG2-Val-Cit-PAB-OH) : Allows covalent attachment via carbodiimide chemistry, offering flexibility for custom conjugation .
Biological Activity
Mal-amido-PEG2-Val-Cit-PAB-PNP is a novel compound primarily used as a cleavable linker in the development of antibody-drug conjugates (ADCs). Its design incorporates several functional groups that enhance its biological activity, specifically targeting cancer cells while minimizing systemic toxicity. This article delves into the biological mechanisms, efficacy, and research findings associated with this compound.
Chemical Structure and Composition
This compound is composed of:
- Mal (Maleimide) : Facilitates covalent bonding with thiol groups in proteins.
- PEG2 (Polyethylene Glycol) : Enhances solubility and biocompatibility.
- Val (Valine) : An amino acid that contributes to the compound's stability.
- Cit (Citrulline) : A non-standard amino acid that plays a role in enzymatic cleavage.
- PAB (p-Aminobenzoyl) : Improves the solubility and stability of the drug.
- PNP (p-Nitrophenyl) : Used for measuring enzymatic activity.
The overall molecular formula is with a molecular weight of approximately 854.86 g/mol .
The biological activity of this compound is primarily attributed to its role as a linker in ADCs. The Val-Cit moiety is specifically cleaved by cathepsin B, an enzyme present in lysosomes, allowing for targeted release of the cytotoxic drug within cancer cells. This selective release mechanism minimizes damage to surrounding healthy tissues, enhancing therapeutic efficacy while reducing side effects .
In Vitro Studies
-
Cytotoxicity Assays :
- In vitro studies have demonstrated that ADCs utilizing this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, an ADC composed of farletuzumab (anti-FRα antibody) linked via this compound showed effective tumor growth inhibition in both NCI-H2110 xenograft models and patient-derived xenograft (PDX) models of non-small cell lung cancer (NSCLC) and gastric cancer .
- Efficacy Analysis :
In Vivo Studies
-
Toxicological Assessment :
- Research involving zebrafish larvae indicated that modifications similar to those seen with PEG conjugation can reduce cytotoxicity while improving blood stability and tissue bioavailability. A safe dosage range was established based on mortality and behavioral responses following systemic injection .
- Pharmacokinetics :
Comparative Analysis of ADC Linkers
| Linker Type | Cleavage Mechanism | Targeted Release | Stability |
|---|---|---|---|
| This compound | Cathepsin B (lysosomal) | High | Moderate |
| Non-cleavable linkers | None | Low | High |
| Other cleavable linkers | Various enzymes | Variable | Variable |
Q & A
Basic: What is the functional role of each structural component in Mal-amido-PEG2-Val-Cit-PAB-PNP, and how can their contributions be experimentally validated?
Answer:
- Maleimide (Mal): Reacts with thiols (-SH) in antibodies or proteins to form stable thioether bonds. Validate conjugation efficiency via Ellman’s assay (free thiol quantification) or SDS-PAGE .
- PEG2: Enhances solubility and reduces immunogenicity. Assess hydrophilicity using dynamic light scattering (DLS) or partition coefficient measurements .
- Val-Cit: Enzyme-cleavable dipeptide (substrate for cathepsin B). Confirm cleavage using HPLC or mass spectrometry (MS) after incubation with recombinant cathepsin B at pH 4.5–5.0 .
- PAB: Facilitates self-immolative drug release. Monitor para-aminobenzyl alcohol (PAB-OH) formation via UV-Vis or fluorescence assays .
- PNP (p-nitrophenol): Acts as a leaving group. Track release spectrophotometrically at 400 nm in alkaline conditions .
Advanced: How should researchers design in vitro experiments to evaluate the pH-dependent cleavage efficiency of the Val-Cit linker in tumor microenvironment conditions?
Answer:
- Step 1: Prepare buffers mimicking lysosomal pH (4.5–5.0) and physiological pH (7.4) with 1–10 nM cathepsin B .
- Step 2: Incubate the compound at 37°C, sampling at intervals (0–72 hrs). Include controls with protease inhibitors (e.g., E-64) to confirm enzyme specificity .
- Step 3: Quantify cleavage using reversed-phase HPLC with a C18 column or LC-MS to detect released payload .
- Step 4: Compare kinetic parameters (e.g., ) across pH conditions to model tumor-selective release .
Advanced: What methodologies are recommended for characterizing the stability of this compound in plasma, and how can conflicting stability data across studies be reconciled?
Answer:
- Method: Incubate the compound in human/mouse plasma at 37°C. Aliquot samples at 0, 6, 24, and 48 hrs, quench with acetonitrile, and analyze via LC-MS/MS to monitor degradation .
- Addressing Conflicts:
Advanced: In synthesizing antibody-drug conjugates (ADCs) using this compound, what strategies optimize the maleimide-thiol conjugation efficiency while minimizing disulfide bond scrambling?
Answer:
- Strategy 1: Use tris(2-carboxyethyl)phosphine (TCEP) to reduce interchain disulfides without over-reducing essential bonds .
- Strategy 2: Conduct reactions at pH 6.5–7.0 and 4°C to favor maleimide-thiol conjugation over hydrolysis .
- Strategy 3: Employ a 1.2–1.5 molar excess of maleimide to ensure complete antibody conjugation. Confirm via hydrophobic interaction chromatography (HIC) or LC-MS .
Basic: What analytical techniques are essential for confirming the purity and structural integrity of this compound post-synthesis?
Answer:
- HPLC: Reverse-phase C18 column with UV detection (220 nm for PEG, 280 nm for aromatic groups) .
- Mass Spectrometry (MS): ESI-MS or MALDI-TOF to verify molecular weight (854.9 g/mol) and detect impurities .
- NMR: H/C NMR in DMSO-d6 to confirm PEG spacing and dipeptide stereochemistry .
Advanced: How can researchers experimentally differentiate between protease-mediated cleavage (e.g., cathepsin B) and non-enzymatic hydrolysis of the Val-Cit-PAB sequence in drug release studies?
Answer:
- Approach 1: Compare cleavage rates in cathepsin B-containing vs. enzyme-free buffers at pH 5.0 .
- Approach 2: Use broad-spectrum protease inhibitors (e.g., leupeptin) or cathepsin B-specific inhibitors (e.g., CA-074) to suppress enzymatic activity .
- Approach 3: Conduct stability studies in heat-inactivated plasma (56°C, 30 mins) to eliminate enzyme interference .
Advanced: What considerations are critical when designing in vivo studies to assess tumor-specific drug release kinetics using this linker, particularly regarding enzyme expression heterogeneity?
Answer:
- Pre-Screening: Quantify cathepsin B activity in tumor models (e.g., xenografts) via fluorogenic substrates (e.g., Z-FR-AMC) .
- Imaging: Use near-infrared (NIR) probes conjugated to Val-Cit-PAB to track real-time drug release via fluorescence molecular tomography (FMT) .
- Controls: Include isogenic tumors with CRISPR/Cas9-mediated cathepsin B knockout to validate enzyme dependence .
Advanced: How should researchers address discrepancies in reported solubility profiles of this compound across different solvent systems?
Answer:
- Systematic Testing: Perform solubility screens in DMSO, PBS, ethanol, and DMF at 25°C and 37°C using nephelometry or UV absorbance .
- Aggregation Analysis: Use dynamic light scattering (DLS) to detect micelle formation in aqueous buffers .
- Documentation: Report solvent purity, temperature, and equilibration time to enable cross-study comparisons .
Advanced: What experimental approaches validate the specificity of Val-Cit cleavage by cathepsin B versus other cysteine proteases in complex biological matrices?
Answer:
- Protease Panel Testing: Incubate the linker with recombinant caspases, cathepsins L/K, and legumain. Monitor cleavage via MS/MS fragmentation .
- Activity-Based Probes (ABPs): Use DCG-04-based probes to label active cysteine proteases in lysates, followed by SDS-PAGE .
- Inhibitor Competition: Pre-treat samples with CA-074 (cathepsin B inhibitor) and measure residual cleavage activity .
Advanced: In developing PROTACs using this linker, how does the PEG2 spacer length influence ternary complex formation efficiency between target protein, E3 ligase, and PROTAC molecule?
Answer:
- SPR/ITC: Measure binding kinetics of PROTACs with varying PEG lengths to target and E3 ligase using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
- Ubiquitination Assays: Compare polyubiquitination rates of target proteins in cell-free systems using Western blotting .
- Molecular Dynamics (MD): Simulate PEG flexibility and its impact on ternary complex stability .
Advanced: How can researchers mitigate premature drug release from ADCs utilizing this compound during systemic circulation?
Answer:
- Plasma Stability Testing: Incubate ADCs in human serum at 37°C for 7 days; quantify free drug via ELISA or LC-MS .
- PEGylation: Introduce branched PEG architectures to reduce serum protein binding and prolong circulation .
- Linker Optimization: Replace Val-Cit with non-cleavable linkers (e.g., MC-Val-Cit-PABC) in control studies to isolate instability mechanisms .
Basic: What storage and handling protocols are necessary to maintain the reactivity of the maleimide group in this compound during long-term studies?
Answer:
- Storage: Aliquot in amber vials under argon at -20°C; desiccate to prevent hydrolysis .
- Reconstitution: Use degassed anhydrous DMSO or DMA to dissolve the compound; avoid freeze-thaw cycles .
- Quality Control: Monitor maleimide reactivity weekly via thiol titration (Ellman’s assay) .
Advanced: When observing unexpected drug release profiles in vitro, what systematic approaches can identify whether the issue stems from linker instability versus payload degradation?
Answer:
- Linker-Specific Detection: Synthesize a fluorescently labeled linker (e.g., Cy5-PAB-PNP) to track cleavage independently of the payload .
- Payload Stability Testing: Incubate free drug under identical conditions; quantify degradation via LC-MS .
- Isotope Tracing: Use C-labeled Val-Cit to distinguish linker hydrolysis from payload metabolism in MS analyses .
Advanced: How do structural modifications to the PAB-PNP segment impact the overall drug release kinetics and bystander effect in targeted therapies?
Answer:
- Modification 1: Replace PAB with self-immolative spacers (e.g., PABC or trimethyl lock) to alter release rates. Compare kinetics via fluorogenic assays .
- Modification 2: Introduce hydrophilic groups (e.g., sulfonate) to reduce bystander effects by limiting payload diffusion. Test in co-cultures of target and non-target cells .
- PK/PD Modeling: Corrogate in vitro release data with in vivo tumor growth inhibition to optimize linker design .
Advanced: What orthogonal characterization methods are required to conclusively demonstrate successful conjugation of this compound to monoclonal antibodies?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
